![molecular formula C9H6F3N3S B3120298 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 261962-35-0](/img/structure/B3120298.png)

4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Übersicht

Beschreibung

“4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol” is a heterocyclic compound. It is a type of 1,2,4-triazole-containing scaffold, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . This compound is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .

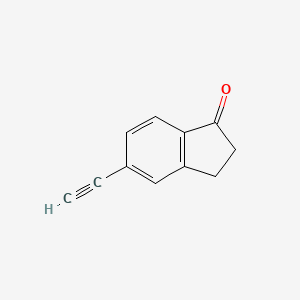

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including “this compound”, is characterized by a five-membered ring containing three nitrogen atoms . The unique structure of 1,2,4-triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Compounds derived from 1,2,4-triazole-3-thiol, including those with trifluoromethyl-phenyl groups, have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles, their Mannich and Schiff bases, and evaluated their antimicrobial activities. These compounds demonstrated varying degrees of activity against different microbial strains, indicating their potential in the development of new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Corrosion Inhibition

Fatty acid triazoles, including those with phenyl and trifluoromethyl groups, have been studied for their corrosion inhibition properties. Quraishi and Jamal (2002) investigated the influence of such compounds on the corrosion of mild steel in acidic environments. These studies found that the triazoles were effective corrosion inhibitors, suggesting their application in protecting metals against corrosion in industrial settings (Quraishi & Jamal, 2002).

Safety and Hazards

While specific safety and hazard information for “4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol” is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Zukünftige Richtungen

The future directions in the research of 1,2,4-triazole-containing scaffolds, including “4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol”, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Wirkmechanismus

Target of Action

They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

1,2,4-triazoles, in general, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to changes in the function of the target, which can result in the observed biological activities .

Biochemical Pathways

1,2,4-triazoles have been reported to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

1,2,4-triazoles, in general, are known for their excellent bioavailability . These properties significantly impact the compound’s bioavailability, determining its effectiveness in reaching and interacting with its target.

Result of Action

Compounds containing the 1,2,4-triazole ring have been reported to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Action Environment

The action of 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution in the body and its interaction with biological targets. Moreover, the compound’s stability can be influenced by factors such as pH and temperature.

Eigenschaften

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)6-1-3-7(4-2-6)15-5-13-14-8(15)16/h1-5H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQDWMJNKSREOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=NNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729105 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

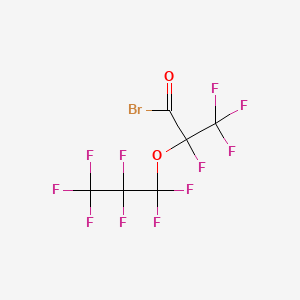

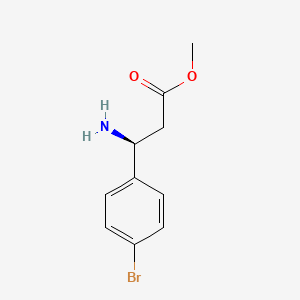

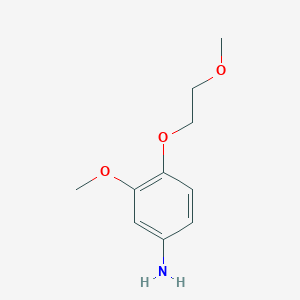

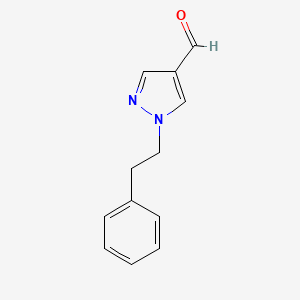

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B3120305.png)

![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)